ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate
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Description
“Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic organic compound with the formula C3H5NO . Oxazolines are the unsaturated analogues of oxazolidines .
Synthesis Analysis
The synthesis of 2-oxazoline rings is well established and generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. It contains an oxazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis
Oxazolines, such as 2-ethyl-2-oxazoline, undergo living cationic ring-opening polymerisation to form poly(2-oxazoline)s . These are polyamides and can be regarded as analogues of peptides .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure determination of compounds closely related to ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate are crucial for understanding their physical and chemical properties. For example, Lee et al. (2009) detailed the synthesis and crystal structure of a compound with a similar complex structure, highlighting features like intermolecular hydrogen bonding and π-π stacking, which are key for its physical stability and reactivity (Lee et al., 2009).
Chemical Reactions and Derivatives
Research by Sun et al. (2010) on the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones through a Gewald reaction showcases the chemical versatility and potential for creating pharmacologically active derivatives from thiophene carboxylate compounds (Sun et al., 2010).
Electromechanical and Photophysical Properties
Bulut et al. (2004) investigated the electrochromic properties of conducting copolymers derived from thiophene carboxylate, revealing insights into their application in smart materials and electronic devices (Bulut et al., 2004).
Anticancer Potential
A study by Riadi et al. (2021) focused on a derivative's synthesis, characterization, and evaluation for anticancer activity, demonstrating significant inhibitory effects on various cancer cell lines and suggesting the potential therapeutic value of such compounds (Riadi et al., 2021).
Novel Synthesis Approaches
Research into new synthesis methods for creating derivatives of thiophene carboxylate compounds, such as those by Verrier et al. (2009), underscores the ongoing development of more efficient and environmentally friendly chemical processes (Verrier et al., 2009).
Properties
IUPAC Name |
ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-2-22-15(20)10-7-8-24-14(10)17-13(19)9-18-11-5-3-4-6-12(11)23-16(18)21/h3-8H,2,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQFFKGJEGVJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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